molecular formula C20H17BrFNO4 B12400714 Tubulin inhibitor 22

Tubulin inhibitor 22

Cat. No.: B12400714
M. Wt: 434.3 g/mol
InChI Key: MGNDDHVWHPNTDF-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 22 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin inhibitor 22 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in these synthetic routes include 4-acetamidophenacyl bromide, thiourea, and various aldehydes . The reaction conditions often involve refluxing in ethanol and using reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 22 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .

Properties

Molecular Formula

C20H17BrFNO4

Molecular Weight

434.3 g/mol

IUPAC Name

(Z)-3-(6-bromo-1H-indol-3-yl)-2-fluoro-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H17BrFNO4/c1-25-17-7-11(8-18(26-2)20(17)27-3)19(24)15(22)6-12-10-23-16-9-13(21)4-5-14(12)16/h4-10,23H,1-3H3/b15-6-

InChI Key

MGNDDHVWHPNTDF-UUASQNMZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CNC3=C2C=CC(=C3)Br)/F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CNC3=C2C=CC(=C3)Br)F

Origin of Product

United States

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